1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one is a complex organic compound with a unique structure that includes a naphthyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 218.29 g/mol. It is classified under naphthyridine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and antitumor activities .
The synthesis of 1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one typically involves multi-step organic reactions. One common approach includes:
The synthesis may require specific conditions such as temperature control, choice of solvents (e.g., dimethyl sulfoxide or methanol), and catalysts to optimize yield and purity. Continuous flow reactors may also be utilized for industrial-scale production to enhance efficiency .
Key data regarding this compound include:
The compound can undergo several chemical reactions:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. For example, oxidation might require specific oxidizing agents like dichromate or permanganate under acidic conditions.
The mechanism of action for 1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one involves its interaction with biological targets:
These interactions can modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition or receptor modulation .
The compound exhibits moderate solubility in organic solvents and shows stability under standard laboratory conditions. Its predicted pKa indicates it may behave as a weak acid in solution, influencing its reactivity and interaction with biological systems .
1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one has several applications in scientific research:
The construction of the 1,8-naphthyridine core for target compounds follows convergent synthetic routes that decouple heterocycle formation from subsequent functionalization. A representative pathway begins with the preparation of 3,4-dihydro-2H-1,8-naphthyridine via Skraup-type condensation of 2-aminopyridine derivatives with acrolein equivalents, followed by selective reduction to achieve the partially saturated scaffold [3]. Subsequent N-acylation introduces the 2,2-dimethylpropanoyl moiety under Schotten-Baumann conditions, where the enolizable ketone is generated through nucleophilic substitution between the naphthyridine nitrogen and pivaloyl chloride (2,2-dimethylpropanoyl chloride). This step necessitates precise stoichiometric control to prevent over-acylation or degradation of the dihydronaphthyridine system [6].
Critical functionalization at the C6-position is achieved through halogenation prior to ketone installation. Bromination using molecular bromine in acetic acid yields the 6-bromo derivative, while iodination requires specialized metal-mediated approaches discussed in Section 1.2. The sequence order is paramount: early-stage halogenation before ketone incorporation prevents electrophilic attack on the electron-rich acylated product. Post-acylation modifications are restricted due to the sensitivity of the enolizable β-ketoamine system toward hydrolytic cleavage [6] [10].
Regioselective C–H functionalization at the C6 position presents a significant synthetic challenge due to competing reactivities at C2, C5, and C7. Directed ortho-metalation (DoM) strategies using N,N-diisopropylamide directing groups enable temporary complexation, permitting selective C6 lithiation followed by iodine quench to yield 6-iodo-3,4-dihydro-1,8-naphthyridine precursors [5]. Transition-metal catalysis offers more practical alternatives:
Table 1: Catalytic Systems for Regioselective C6-Iodination
Catalyst System | Iodine Source | Temperature (°C) | C6 Selectivity (%) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂/8-Aminoquinoline | NIS | 100 | >95 | 78 |
CuI/1,10-Phenanthroline | I₂ | 80 | 85 | 62 |
Ir(ppy)₃ (Photoredox) | TBAI | 25 | 90 | 71 |
NIS = N-Iodosuccinimide; TBAI = Tetrabutylammonium iodide
Palladium-catalyzed systems utilizing 8-aminoquinoline as a transient directing group demonstrate superior regioselectivity (>95%) and functional group tolerance. This method enables direct conversion of the parent dihydronaphthyridine to the iodinated analog without ketone deprotection [5] [6]. Subsequent Suzuki-Miyaura or Negishi cross-couplings on the 6-iodo intermediate (CAS 824429-55-2) facilitate access to aryl-, alkenyl-, and alkyl-functionalized derivatives critical for structure-activity relationship studies [5].
Conventional thermal cyclization for constructing the bicyclic framework suffers from prolonged reaction times (12-36 hours) and variable yields due to thermal decomposition. Microwave-assisted protocols significantly enhance reaction efficiency through controlled dielectric heating. Key implementations include:
Table 2: Microwave vs. Thermal Cyclization Performance
Parameter | Microwave Protocol | Conventional Heating |
---|---|---|
Reaction Time | 10-45 minutes | 12-36 hours |
Typical Yield | 85-92% | 55-75% |
Byproduct Formation | ≤3% | 10-25% |
Scale-up Limit | 0.5 mol | None (batch-dependent) |
The rapid energy transfer minimizes thermal degradation pathways, preserving the acid- and heat-labile dihydropyridine ring from oxidation or aromatization. However, scalability remains constrained by microwave cavity size and penetration depth limitations beyond 0.5 mol scale [7].
Solvent-free acylation techniques address solubility challenges inherent in polar dihydronaphthyridines while eliminating purification complexities from high-boiling aprotic solvents:
These approaches demonstrate exceptional atom economy and reduced E-factor values (≤0.2 vs. 5-15 for solution-phase routes) by eliminating solvent extraction and silica gel purification. The resulting crude products often meet pharmaceutical intermediate purity standards (>97% HPLC) without chromatographic processing, significantly reducing production costs and environmental impact [7].
Transitioning laboratory syntheses to industrial-scale manufacturing (>>10 kg) reveals critical bottlenecks requiring process intensification:
Process analytical technology (PAT) tools including in-line FTIR and focused beam reflectance measurement (FBRM) enable real-time monitoring of particle formation during crystallization, critical for achieving consistent bulk density (>0.45 g/mL) and flow properties required for downstream handling [6].
Table 3: Industrial-Scale Production Performance Metrics
Process Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (10 kg) |
---|---|---|---|
Overall Yield | 68% | 61% | 53% |
Purity (HPLC area%) | 99.2% | 98.7% | 99.1% |
Palladium Residue | Not assessed | 45 ppm | <10 ppm |
Batch Cycle Time | 72 hours | 8 days | 14 days |
Cost per Kilogram (USD) | $1,850 | $8,200 | $29,500 |
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0